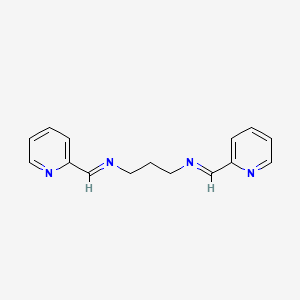
1,3-Propanediamine, N,N'-bis(2-pyridinylmethylene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Propanediamine, N,N’-bis(2-pyridinylmethylene)- is a chemical compound known for its unique structure and properties It is a derivative of 1,3-propanediamine, where the hydrogen atoms on the nitrogen atoms are replaced by 2-pyridinylmethylene groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N,N’-bis(2-pyridinylmethylene)- typically involves the reaction of 1,3-propanediamine with 2-pyridinecarboxaldehyde. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for 1,3-Propanediamine, N,N’-bis(2-pyridinylmethylene)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1,3-Propanediamine, N,N’-bis(2-pyridinylmethylene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the pyridinylmethylene groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or other reduced derivatives.
科学研究应用
1,3-Propanediamine, N,N’-bis(2-pyridinylmethylene)- has several scientific research applications, including:
Coordination Chemistry: The compound can act as a ligand, forming complexes with various metal ions
Catalysis: The compound and its metal complexes can be used as catalysts in various organic reactions, including hydrogenation, oxidation, and cross-coupling reactions.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties, such as conductivity, magnetism, and optical activity.
Biological Studies: The compound’s interaction with biological molecules is studied to understand its potential as a therapeutic agent or a biochemical probe.
作用机制
The mechanism of action of 1,3-Propanediamine, N,N’-bis(2-pyridinylmethylene)- depends on its specific application. In coordination chemistry, the compound acts as a ligand, coordinating with metal ions through its nitrogen atoms. This coordination can influence the electronic properties of the metal center, affecting its reactivity and catalytic activity. In biological systems, the compound may interact with proteins, nucleic acids, or other biomolecules, potentially altering their function or activity.
相似化合物的比较
Similar Compounds
1,3-Propanediamine, N,N’-bis(2-aminoethyl): This compound has similar structural features but with aminoethyl groups instead of pyridinylmethylene groups.
1,3-Diaminopropane: A simpler diamine with only amino groups, lacking the pyridinylmethylene substituents.
N,N-Dimethyl-1,3-propanediamine: A derivative with dimethyl groups on the nitrogen atoms.
Uniqueness
1,3-Propanediamine, N,N’-bis(2-pyridinylmethylene)- is unique due to the presence of pyridinylmethylene groups, which enhance its ability to form stable complexes with metal ions. This makes it particularly valuable in coordination chemistry and catalysis, where the electronic properties of the ligand can significantly influence the reactivity and selectivity of the metal center.
属性
CAS 编号 |
39489-18-4 |
|---|---|
分子式 |
C15H16N4 |
分子量 |
252.31 g/mol |
IUPAC 名称 |
1-pyridin-2-yl-N-[3-(pyridin-2-ylmethylideneamino)propyl]methanimine |
InChI |
InChI=1S/C15H16N4/c1-3-10-18-14(6-1)12-16-8-5-9-17-13-15-7-2-4-11-19-15/h1-4,6-7,10-13H,5,8-9H2 |
InChI 键 |
YYDPTKXXIWOPCP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C=NCCCN=CC2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(3S,7S,8R,9S,10R,13S,14S)-7-methoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14671966.png)
![8-Oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14671969.png)
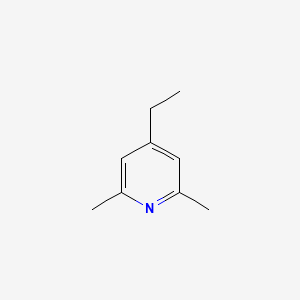
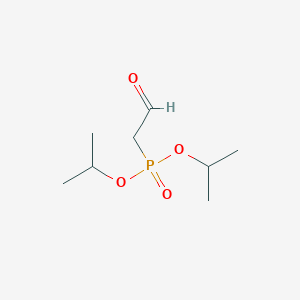

![(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B14671995.png)


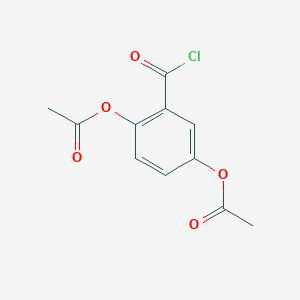

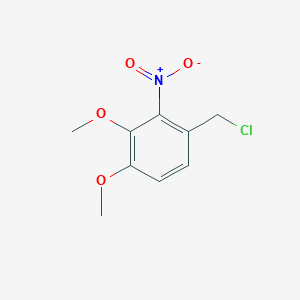
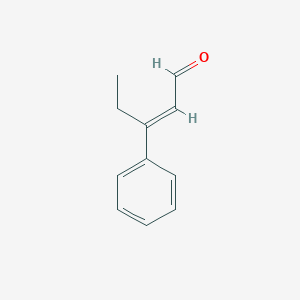
![2,4-Diphenyl-5-[(E)-phenyldiazenyl]-2H-1,2,3-triazole](/img/structure/B14672047.png)
